molecular formula C10H12O4 B3369829 3-(1,3-Benzodioxol-5-yloxy)-1-propanol CAS No. 247228-25-7

3-(1,3-Benzodioxol-5-yloxy)-1-propanol

Cat. No.: B3369829
CAS No.: 247228-25-7
M. Wt: 196.2 g/mol
InChI Key: DETIXCLFDUOEGJ-UHFFFAOYSA-N
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Description

3-(1,3-Benzodioxol-5-yloxy)-1-propanol is an organic compound that features a benzodioxole moiety linked to a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Benzodioxol-5-yloxy)-1-propanol typically involves the reaction of 1,3-benzodioxole with an appropriate propanol derivative. One common method is the Williamson ether synthesis, where 1,3-benzodioxole is reacted with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-(1,3-Benzodioxol-5-yloxy)-1-propanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for converting the hydroxyl group to a halide, which can then undergo further substitution.

Major Products Formed:

    Oxidation: 3-(1,3-Benzodioxol-5-yloxy)propanoic acid.

    Reduction: 3-(1,3-Benzodioxol-5-yloxy)propane.

    Substitution: 3-(1,3-Benzodioxol-5-yloxy)-1-chloropropane.

Scientific Research Applications

Chemistry

In the realm of organic chemistry, 3-(1,3-Benzodioxol-5-yloxy)-1-propanol serves as an intermediate for synthesizing more complex organic molecules. Its ability to undergo various reactions—including oxidation, reduction, and substitution—makes it a versatile building block in chemical synthesis.

Reaction TypeExample Products
Oxidation3-(1,3-Benzodioxol-5-yloxy)propanoic acid
Reduction3-(1,3-Benzodioxol-5-yloxy)propane
Substitution3-(1,3-Benzodioxol-5-yloxy)-1-chloropropane

Biology

Research has indicated potential biological activities for this compound, particularly in antimicrobial and anticancer studies. The benzodioxole moiety is believed to interact with specific enzymes and receptors, modulating their activity and leading to biological effects such as microbial growth inhibition and apoptosis induction in cancer cells.

Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results showed significant inhibition of growth at specific concentrations, suggesting its potential as an antimicrobial agent.

Medicine

In medicinal chemistry, ongoing research aims to explore the compound's therapeutic potential. Its unique structure may contribute to the development of new drugs targeting various diseases.

Potential Therapeutic Uses:

  • Anticancer agents
  • Antimicrobial treatments
  • Modulators for enzyme activity

Industry

The compound is also utilized in the production of fragrances and flavoring agents due to its aromatic properties. Its unique scent profile makes it valuable in cosmetic formulations and food products.

Mechanism of Action

The mechanism of action of 3-(1,3-Benzodioxol-5-yloxy)-1-propanol involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

    1,3-Benzodioxole: The parent compound, which lacks the propanol chain.

    3-(1,3-Benzodioxol-5-yloxy)-2-butanone: A structurally similar compound with a butanone group instead of propanol.

    1-(1,3-Benzodioxol-5-yl)-2-propanol: Another similar compound with a different substitution pattern on the propanol chain.

Uniqueness: 3-(1,3-Benzodioxol-5-yloxy)-1-propanol is unique due to its specific combination of the benzodioxole moiety and the propanol chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

3-(1,3-Benzodioxol-5-yloxy)-1-propanol is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of benzodioxole derivatives with propanol under specific conditions. Various methods have been reported in the literature, emphasizing the importance of reaction parameters such as temperature and catalysts used.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : The compound has shown significant antioxidant properties, which are crucial in preventing oxidative stress-related diseases. Studies demonstrate its ability to scavenge free radicals effectively.
  • Antimicrobial Properties : Preliminary investigations suggest that this compound possesses antimicrobial activity against various bacterial strains. This could have implications for its use in developing new antimicrobial agents.
  • Neuroprotective Effects : There is emerging evidence that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.

Case Studies

  • Antioxidant Activity Assessment :
    • A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a significant reduction in free radicals, demonstrating its potential as a natural antioxidant .
  • Antimicrobial Efficacy :
    • In vitro tests were conducted against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibition zones, indicating effective antimicrobial action .
  • Neuroprotective Mechanism :
    • Research involving neuronal cell cultures showed that treatment with this compound resulted in reduced apoptosis and oxidative stress markers, suggesting its protective role against neurodegeneration .

Data Table: Biological Activities of this compound

Biological ActivityMethod UsedResults
AntioxidantDPPH AssaySignificant free radical scavenging
AntimicrobialAgar Diffusion TestInhibition against multiple bacterial strains
NeuroprotectiveNeuronal Cell CultureReduced apoptosis and oxidative stress

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yloxy)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c11-4-1-5-12-8-2-3-9-10(6-8)14-7-13-9/h2-3,6,11H,1,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DETIXCLFDUOEGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247228-25-7
Record name 3-(1,3-dioxaindan-5-yloxy)propan-1-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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